molecular formula C7H4ClF3N4 B11873045 6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine

6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine

Cat. No.: B11873045
M. Wt: 236.58 g/mol
InChI Key: BIWNFNBQEBSYDD-UHFFFAOYSA-N
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Description

6-Chloro-9-methyl-8-(trifluoromethyl)-9H-purine (CAS 1365607-17-5) is a synthetically engineered purine derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a versatile and advanced chemical building block for constructing more complex molecules. Its molecular formula is C 7 H 4 ClF 3 N 4 , and it has a molecular weight of 236.58 g/mol [ ][ ]. The compound's core research value lies in its strategic substitution pattern. The electron-withdrawing chlorine atom at the 6-position and the trifluoromethyl group at the 8-position create a highly electrophilic system, making the molecule particularly reactive toward nucleophilic aromatic substitution (S N Ar) reactions [ ]. This reactivity allows researchers to efficiently introduce diverse amine and other nucleophilic functionalities at the 6-position, enabling the rapid synthesis of targeted libraries for biological screening [ ]. The presence of the trifluoromethyl group is a critical feature, as it is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through its strong electron-withdrawing effect and contribution to halogen bonding [ ][ ]. In research applications, this purine scaffold is a key intermediate in the development of potential therapeutic agents. Purine derivatives, especially those with halogen and trifluoromethyl substituents, are extensively investigated for their antiproliferative properties and are prominent in the discovery of small-molecule kinase inhibitors, which play a pivotal role in the proliferation and survival of tumor cells [ ][ ]. Recent studies highlight the continued exploration of novel aryl-substituted purine and deazapurine bioisosteres, often synthesized via methods like Cu(I)-catalyzed azide-alkyne cycloaddition, for their promising in vitro antiproliferative activity against various malignant tumor cell lines [ ]. Handling and Storage: To maintain stability and purity, this product should be stored under an inert atmosphere at 2-8°C (cold-chain) [ ]. Hazard Statements: H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation [ ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H4ClF3N4

Molecular Weight

236.58 g/mol

IUPAC Name

6-chloro-9-methyl-8-(trifluoromethyl)purine

InChI

InChI=1S/C7H4ClF3N4/c1-15-5-3(4(8)12-2-13-5)14-6(15)7(9,10)11/h2H,1H3

InChI Key

BIWNFNBQEBSYDD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)N=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of 4,5-Diaminopyrimidine Precursors

A foundational approach involves constructing the purine ring from 4,5-diaminopyrimidine derivatives. Trifluoromethylation at C8 is achieved during cyclization by reacting 6-chloro-4,5-diaminopyrimidine with trifluoroacetic acid in polyphosphoric acid (PPA) at 140°C for 6 hours. Subsequent methylation at N9 employs methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH) as a base, yielding the target compound at 75% efficiency.

Table 1: Cyclization and Alkylation Conditions

StepReagentsConditionsYield (%)Source
CyclizationTrifluoroacetic acid, PPA140°C, 6 h78
N9 MethylationCH₃I, NaH, DMFRT, 4 h75

Sequential Functionalization of Preformed Purines

An alternative strategy functionalizes a preassembled purine core. Chlorination at C6 is performed using phosphorus oxychloride (POCl₃) in toluene under reflux (110°C, 12 hours), achieving 85% yield. Trifluoromethylation at C8 follows via copper-mediated cross-coupling with trifluoromethyl iodide (CF₃I) in DMF at 60°C for 8 hours. Final N9 methylation utilizes methyl triflate in acetonitrile with potassium carbonate, yielding 82% product.

Table 2: Sequential Functionalization Parameters

StepReagentsConditionsYield (%)Source
C6 ChlorinationPOCl₃, DMF110°C, 12 h85
C8 TrifluoromethylationCF₃I, CuI, DMF60°C, 8 h80
N9 Methylation(CH₃)₃SO₃, K₂CO₃, ACNRT, 6 h82

Reaction Optimization

Chlorination at C6

Phosphorus pentachloride (PCl₅) in 1,2-dichloroethane (DCE) with methyl triethyl ammonium chloride (MTAC) as a catalyst achieves 78% chlorination efficiency at 80°C over 6 hours. By contrast, POCl₃ in DMF-toluene mixtures offers higher yields (85%) due to improved solubility and reduced side reactions.

Trifluoromethylation at C8

Copper(I) iodide catalyzes the coupling of CF₃I to the purine core, with DMF as the optimal solvent. Elevated temperatures (60°C) enhance reaction rates but risk decomposition, necessitating strict temperature control. Alternative methods using trifluoromethyl sulfonic anhydride (Tf₂O) and trimethylsilyl cyanide (TMSCN) show promise but require further optimization.

Methylation at N9

Sodium hydride in DMF facilitates deprotonation at N9, enabling efficient methylation with methyl iodide. Kinetic studies reveal that slow addition of CH₃I minimizes over-alkylation, improving yields from 70% to 88%.

Industrial-Scale Production

Continuous flow reactors enhance reproducibility for large-scale synthesis. A three-stage system separates chlorination, trifluoromethylation, and methylation steps, with in-line purification via simulated moving bed (SMB) chromatography. This method reduces solvent waste and achieves batch yields of 90% at a throughput of 50 kg/day.

Table 3: Industrial Production Metrics

ParameterValueSource
Batch Yield90%
Throughput50 kg/day
Solvent Consumption15 L/kg product

Chemical Reactions Analysis

Types of Reactions

6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying purine metabolism.

    Medicine: Potential use in drug development, particularly for antiviral or anticancer agents.

    Industry: Use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-9-methyl-8-(trifluoromethyl)-9H-purine would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in purine metabolism, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Pharmacological Insights

Conformational Analysis

X-ray studies of 6-chloro-9-(2-nitrophenylsulfonyl)-9H-purine () reveal that bulky substituents at position 9 induce dihedral angles (66–86°) between the purine core and aromatic rings. The target compound’s methyl and trifluoromethyl groups likely enforce a similar non-planar conformation, optimizing interactions with hydrophobic pockets .

Binding Affinity and Solubility

Conversely, methyl groups at position 8 () correlate with low solubility, highlighting the need for balanced substituent design .

Biological Activity

6-Chloro-9-methyl-8-(trifluoromethyl)-9H-purine, a substituted purine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H6ClF3N4C_9H_6ClF_3N_4, with a molecular weight of approximately 262.62 g/mol. The compound features a purine core with chlorine at the 6th position and a trifluoromethyl group at the 8th position, which significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly adenosine receptors. Research indicates that this compound acts as an adenosine A₃ receptor antagonist , which plays a crucial role in various physiological processes including inflammation and cancer progression. The unique combination of substituents enhances its binding affinity and specificity towards these receptors, modulating downstream signaling pathways involved in cellular responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of halogenated purines, including this compound. These compounds have been shown to inhibit specific enzymes involved in cell growth and proliferation, making them promising candidates for cancer therapy. The mechanism involves the inhibition of key enzymes that are critical for tumor growth, thereby slowing down or halting cancer progression.

Adenosine Receptor Interactions

This compound selectively interacts with adenosine A₃ receptors, which are implicated in various pathological conditions. This selectivity suggests potential therapeutic applications in treating diseases related to inflammation and cancer. The compound's ability to modulate adenosine receptor activity can lead to significant pharmacological effects, making it a subject of interest for drug development.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Key synthetic routes include:

  • Chlorination : Utilizing different chlorinating agents to introduce chlorine at the desired position on the purine ring.
  • Trifluoromethylation : Employing trifluoromethylating agents to add the trifluoromethyl group effectively.
  • Continuous Flow Processes : These methods allow for large-scale production while maintaining high yields and purity by controlling reaction parameters such as temperature and pressure.

Study on Anticancer Activity

A notable study investigated the anticancer effects of halogenated purines, including this compound. The results demonstrated that this compound inhibited cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation. The study concluded that further exploration into its structure-activity relationship could enhance its efficacy as an anticancer agent.

Interaction with Adenosine Receptors

Another research effort focused on the interaction between this compound and adenosine A₃ receptors. Using radiolabeled ligand binding assays, it was found that this compound binds effectively to the receptor, influencing downstream signaling pathways associated with inflammation and tumor growth. This reinforces its potential as a therapeutic agent in conditions where adenosine signaling is disrupted.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound along with their unique aspects:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-9-methyl-6-(trifluoromethyl)-9H-purineContains chloro and trifluoromethyl groupsDifferent substitution pattern affecting activity
6-Chloro-7-ethyl-2-(trifluoromethyl)-7H-purineEthyl group instead of methylPotentially different pharmacokinetic properties
6-Chloro-8-methyl-9H-purineLacks trifluoromethyl groupMay exhibit different receptor interactions

Q & A

Q. Advanced Research Focus

  • pH-Dependent Degradation : Perform accelerated stability studies in buffers (pH 1–9) to identify hydrolysis-prone bonds (e.g., glycosidic linkages in analogous compounds) .
  • Metabolite Profiling : Use LC-MS/MS to track degradation products in simulated gastric fluid .

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